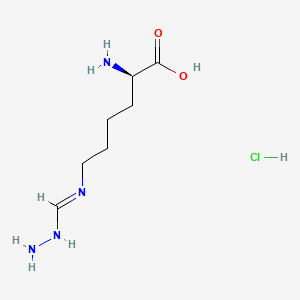
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydrazinylmethylideneamino group, and a hexanoic acid backbone. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone can be synthesized through the oxidation of hexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Amino Group: The amino group can be introduced through the reaction of the hexanoic acid derivative with ammonia or an amine under acidic conditions.
Formation of the Hydrazinylmethylideneamino Group: This step involves the reaction of the amino-hexanoic acid derivative with hydrazine or a hydrazine derivative under controlled conditions to form the hydrazinylmethylideneamino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and hydrazinylmethylideneamino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-6-(methylamino)hexanoic acid: Similar structure but with a methylamino group instead of a hydrazinylmethylideneamino group.
(2R)-2-amino-6-(ethylamino)hexanoic acid: Similar structure but with an ethylamino group instead of a hydrazinylmethylideneamino group.
(2R)-2-amino-6-(propylamino)hexanoic acid: Similar structure but with a propylamino group instead of a hydrazinylmethylideneamino group.
Uniqueness
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride is unique due to the presence of the hydrazinylmethylideneamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H17ClN4O2 |
|---|---|
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-6(7(12)13)3-1-2-4-10-5-11-9;/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13);1H/t6-;/m1./s1 |
InChI-Schlüssel |
PEEMQBKHQGDLID-FYZOBXCZSA-N |
Isomerische SMILES |
C(CCN=CNN)C[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(CCN=CNN)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















